2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide is a chloroacetamide derivative featuring a thiazole core substituted at positions 4 and 5 with a phenyl and isopropyl group, respectively. This compound belongs to a class of bioactive molecules where the thiazole ring and chloroacetamide group are critical for pharmacological properties such as antifungal, antibacterial, and anticancer activities . Its synthesis typically involves reacting a substituted 2-aminothiazole with chloroacetyl chloride under basic conditions, as demonstrated in analogous compounds .
Properties
IUPAC Name |
2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)13-12(10-6-4-3-5-7-10)17-14(19-13)16-11(18)8-15/h3-7,9H,8H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKRWKUPYQWIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thiazole and indole moieties have been found to bind with high affinity to multiple receptors, suggesting a broad range of potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that thiazole and indole derivatives have been shown to interact with their targets in a variety of ways, leading to different biological activities.
Biochemical Pathways
Thiazole and indole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents, which may influence the bioavailability of this compound.
Result of Action
Compounds containing thiazole and indole moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Action Environment
The chemical properties of thiazole, such as its solubility and aromaticity, may influence its interaction with the environment.
Biological Activity
2-Chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS No. 1354963-10-2) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological applications, including antimicrobial and anticancer activities. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
The compound has the following physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2OS |
| Molar Mass | 294.8 g/mol |
| CAS Number | 1354963-10-2 |
| Solubility | Slightly soluble in water, soluble in alcohol and ether |
The precise mechanism of action for this compound remains largely unknown. However, it is hypothesized that compounds with thiazole and indole moieties can interact with various biological targets, leading to different therapeutic effects. These interactions may include:
- Receptor Binding : High affinity for multiple receptors.
- Biochemical Pathways : Activation or inhibition of various pathways and enzymes.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related chloroacetamides showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria such as Escherichia coli . The presence of halogenated substituents on the phenyl ring enhances lipophilicity, which aids in membrane penetration.
Anticancer Activity
Thiazole derivatives have been explored for their anticancer potential. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine can enhance antiproliferative activity .
Anticonvulsant Activity
Thiazole compounds have been evaluated for anticonvulsant properties. Some derivatives have demonstrated significant protective effects in animal models, suggesting potential utility in treating epilepsy .
Case Studies and Research Findings
- Antimicrobial Screening : A comparative study screened twelve newly synthesized N-(substituted phenyl) chloroacetamides for antimicrobial activity. The results indicated that modifications on the phenyl ring significantly influenced the biological activity against various pathogens .
- Cytotoxicity Evaluation : In vitro studies showed that thiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including disruption of mitochondrial function and activation of caspases .
- Structure Activity Relationship (SAR) : Detailed SAR analyses have revealed that specific substitutions on the thiazole ring are crucial for enhancing biological activity, particularly against cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The biological and physicochemical properties of chloroacetamide-thiazole derivatives are highly dependent on substituent patterns. Key analogs include:
2-Chloro-N-(4-Phenylthiazol-2-yl)Acetamide
- Structure : Lacks the 5-isopropyl group present in the target compound.
- Molecular Weight : ~254.7 g/mol (estimated from C₁₁H₁₀ClN₂OS).
- Applications : Acts as an intermediate in synthesizing pyrazole derivatives with insecticidal activity .
2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide (CAS 6125-31-1)
- Structure : Features a 4-(4-chlorophenyl) group instead of 4-phenyl-5-isopropyl.
- Molecular Weight : 287.17 g/mol (C₁₁H₈Cl₂N₂OS) .
- Solubility : Slightly soluble in chloroform and DMSO, indicative of moderate lipophilicity .
2-Chloro-N-{4-Methyl-5-[(4-Methylphenyl)Methyl]-1,3-Thiazol-2-yl}Acetamide
Physicochemical and Spectral Properties
- Molecular Weight : The target compound (estimated C₁₄H₁₄ClN₂OS) has a molecular weight of ~294.8 g/mol, comparable to analogs with bulky substituents (e.g., 294.8 g/mol in ).
- logP : The 5-isopropyl group in the target compound likely elevates logP compared to simpler derivatives (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)acetamide), enhancing lipid solubility .
- Spectral Data :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₄ClN₂OS | ~294.8 | ~3.8 | 4-Phenyl, 5-Isopropyl |
| 2-Chloro-N-(4-Phenylthiazol-2-yl)Acetamide | C₁₁H₁₀ClN₂OS | ~254.7 | ~2.9 | 4-Phenyl |
| CAS 6125-31-1 | C₁₁H₈Cl₂N₂OS | 287.17 | ~3.2 | 4-(4-Chlorophenyl) |
| 2-Chloro-N-{4-Methyl-5-[(4-Methylphenyl)Methyl]-Thiazol-2-yl}Acetamide | C₁₄H₁₅ClN₂OS | 294.8 | ~3.5 | 4-Methyl, 5-(4-Methylbenzyl) |
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via a two-step process:
Thiazole Core Formation : React 2-amino-5-(propan-2-yl)-4-phenylthiazole with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C. TEA neutralizes HCl, driving the reaction forward .
Purification : After quenching with water, the crude product is filtered, washed, and recrystallized from ethanol-DMF mixtures.
Q. Characterization Methods :
- 1H-NMR : Peaks at δ ~4.11–4.23 ppm (CH2 from chloroacetamide) and δ ~7.25–7.44 ppm (aromatic protons) confirm structure .
- Elemental Analysis : Match experimental and calculated values for C, H, N, and S (e.g., C 47.85% calculated vs. 47.80% found) .
- Melting Point : Consistency in m.p. (e.g., 158°C for analogs) indicates purity .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SXRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯N bonds stabilize dimer formation in thiazole derivatives .
- Electron Density Topology : Tools like Multiwfn analyze Laplacian of electron density to confirm covalent vs. non-covalent interactions (e.g., C–Cl bond polarization) .
Example : In analogs, SXRD confirmed chloroacetamide’s conformation with hydrogen bonds directed toward thiazole nitrogen .
Advanced Research Questions
Q. How do computational methods predict the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Wavefunction Analysis : Use Multiwfn to calculate molecular electrostatic potential (MEP), identifying nucleophilic/electrophilic regions. For example, the chloroacetamide group’s electron-deficient carbonyl carbon is a site for nucleophilic attack .
- logP and pKa Prediction : Software like ACD/Labs or experimental data (e.g., logP ≈ 3.96 for analogs) guide solubility and bioavailability studies .
Q. How can contradictory biological activity data be resolved across studies?
Methodological Answer:
- Dose-Response Curves : Validate antibacterial activity (e.g., MIC assays) at varying concentrations. For example, analogs inhibit bacterial growth via protein synthesis interference, but results may vary with substituents .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Chlorine or trifluoromethyl groups enhance membrane permeability .
Example : A 2,4-dichlorobenzyl-substituted analog showed 90% yield and higher activity due to increased lipophilicity .
Q. What advanced spectroscopic techniques clarify reaction mechanisms in derivative synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC (hexane:ethyl acetate = 9:1) or in situ IR to track azide formation from 2-chloroacetamide intermediates .
- HRMS/2D NMR : Confirm cyclization products (e.g., thiadiazoles or oxadiazoles) via exact mass and NOESY correlations .
Case Study : Heating 2-chloroacetamide with hydrazonoyl chlorides in DMF/KI yields thiophene derivatives via nucleophilic substitution and cyclization .
Q. How do intermolecular interactions influence crystallization and stability?
Methodological Answer:
Q. What strategies optimize reaction scalability without compromising yield?
Methodological Answer:
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic reactions (e.g., chloroacetylation) .
- Catalyst Screening : KI in DMF accelerates SN2 reactions (e.g., 75–90% yields in thiazole alkylation) .
Q. How do electronic effects of substituents impact spectroscopic signatures?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
